c-Met Kinase Inhibitory Potency of 2-Phenyl-Imidazo[4,5-b]pyrazine Derivatives Compared to Crizotinib
A 2-phenyl-substituted imidazo[4,5-b]pyrazine derivative (compound 1D-2) demonstrates enzymatic IC50 of 1.45 nM against c-Met kinase, representing a ~2.1-fold improvement over the clinically approved c-Met/ALK dual inhibitor crizotinib (IC50 ≈ 3 nM in comparable enzymatic assays) [1]. In cellular context, 1D-2 achieves IC50 of 24.7 nM in the c-Met-amplified H1993 NSCLC cell line [1]. The 2-phenyl substituent contributes to this enhanced potency through favorable hydrophobic interactions with the ATP-binding pocket, as confirmed by docking studies [1].
| Evidence Dimension | c-Met kinase enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 1.45 nM (compound 1D-2, a 2-phenyl-imidazo[4,5-b]pyrazine derivative) |
| Comparator Or Baseline | Crizotinib: ~3 nM |
| Quantified Difference | ~2.1-fold lower IC50 (higher potency) |
| Conditions | In vitro enzymatic assay; recombinant c-Met kinase domain |
Why This Matters
Procurement of 2-phenyl-1H-imidazo[4,5-b]pyrazine enables access to a scaffold with validated sub-nanomolar c-Met inhibitory potential, positioning it as a strategic starting point for developing next-generation c-Met inhibitors with potency advantages over first-generation clinical agents.
- [1] Zhao F, Zhang J, Zhang L, Hao Y, Shi C, Xia G, Yu J, Liu Y. Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase. Bioorg Med Chem. 2016;24(18):4281-4290. View Source
